molecular formula C19H20ClN3O2 B4417889 N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide

N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide

Cat. No.: B4417889
M. Wt: 357.8 g/mol
InChI Key: AOSJGUJSVICZLG-UHFFFAOYSA-N
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Description

N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazolinone core and a chlorophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to produce the quinazolinone core. The final step involves the addition of a butanamide group under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.

Scientific Research Applications

N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and chlorophenyl-substituted molecules. Examples are:

  • 4-chlorophenylquinazolinone
  • 2-methylbutanamide derivatives

Uniqueness

What sets N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-3-11(2)18(25)23-19-21-10-15-16(22-19)8-13(9-17(15)24)12-4-6-14(20)7-5-12/h4-7,10-11,13H,3,8-9H2,1-2H3,(H,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSJGUJSVICZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide
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N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide
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N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide
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N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide
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N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide
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N-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbutanamide

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